Ciclosidomine

Description

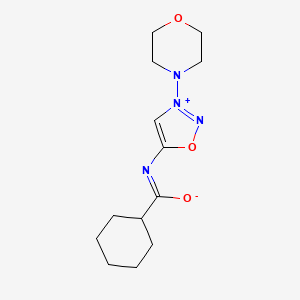

Structure

2D Structure

3D Structure

Properties

CAS No. |

66564-16-7 |

|---|---|

Molecular Formula |

C13H20N4O3 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate |

InChI |

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2 |

InChI Key |

AJPLPOWGYORUIF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

Isomeric SMILES |

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-] |

Canonical SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

Other CAS No. |

66564-16-7 |

Synonyms |

ciclosidomine ciclosidomine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications in Research

Research into Synthetic Routes for Ciclosidomine

This compound, chemically known as N-(Cyclohexylcarbonyl)-3-(4-morpholinyl)sydnone imine, is a mesoionic compound belonging to the sydnone (B8496669) imine class. drugfuture.com Research into its synthesis is rooted in the broader chemistry developed for related compounds, such as Molsidomine (B1677406). The preparation of this compound was first described in patents by Boehringer Ingelheim. drugfuture.com

The synthesis of the core sydnone imine ring is a critical step. A general and illustrative pathway, analogous to the synthesis of other sydnone imines, involves several key transformations. wikipedia.org The process typically starts with a substituted hydrazine, in this case, 1-aminomorpholine.

A plausible synthetic sequence for this compound would be:

Formation of an α-aminonitrile: 1-Aminomorpholine is reacted with formaldehyde (B43269) and a cyanide source (like hydrogen cyanide) to form the corresponding aminonitrile. wikipedia.org

Nitrosation: The resulting aminonitrile undergoes nitrosation, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to yield an N-nitroso intermediate. wikipedia.org

Cyclization: This N-nitroso compound is then cyclized under acidic conditions, often with anhydrous acid, to form the sydnone imine ring structure. This key step results in the formation of the mesoionic system, specifically Linsidomine (SIN-1), which is the parent sydnone imine in this series. wikipedia.org

Acylation: The final step involves the acylation of the exocyclic imine nitrogen. For this compound, the sydnone imine intermediate is reacted with cyclohexanecarbonyl chloride. This attaches the cyclohexanecarbonyl group to the imine, yielding the final product, this compound.

This multi-step process requires careful control of reaction conditions to ensure good yields and purity of the final mesoionic compound.

Preparation of Structural Analogs for Mechanistic Investigations

The preparation of structural analogs is a fundamental strategy in medicinal chemistry to investigate the mechanism of action and structure-activity relationships (SAR) of a lead compound. For this compound, which is known as a nitric oxide (NO) donor, analogs are synthesized to probe how different structural features influence its stability, NO-releasing properties, and biological interactions. ncats.io

Research efforts focus on modifying three primary regions of the molecule:

The N-Acyl Group: The cyclohexyl group can be replaced with various other alkyl or aryl moieties. Synthesizing analogs with different acyl groups (e.g., linear alkyl chains, branched alkyl groups, aromatic rings with various substituents) helps to determine how the size, lipophilicity, and electronic nature of this group affect the compound's properties. researchgate.net For example, changing the steric bulk could influence the rate of enzymatic or chemical hydrolysis that leads to NO release.

The Sydnone Imine Core: While more synthetically challenging, modifications to the heterocyclic ring itself can provide fundamental insights. This could involve creating isomers or introducing substituents directly onto the ring to alter its electronic distribution and, consequently, its propensity to release nitric oxide. acs.org

The synthesis of these analogs generally follows the same fundamental pathways as for this compound, utilizing the appropriate starting materials for the desired modification. nih.gov For instance, to create an analog with a different N-acyl group, the final acylation step would employ a different acyl chloride. These analogs are then subjected to various assays to compare their chemical stability and NO-donating capacity against the parent compound, this compound. nih.gov

Table 1: Potential Structural Analogs of this compound for Mechanistic Studies

| Analog Type | Modification Site | Example Modification | Rationale for Investigation |

| N-Acyl Analog | N-Acyl Group | Replace Cyclohexyl with Phenyl | Investigate influence of aromaticity and electronic effects on activity. |

| N-Acyl Analog | N-Acyl Group | Replace Cyclohexyl with tert-Butyl | Study impact of steric hindrance near the cleavage site. |

| C-3 Analog | Sydnone C-3 Position | Replace Morpholine (B109124) with Piperidine | Assess the role of the heteroatom (Oxygen vs. CH2) in the C-3 substituent. |

| C-3 Analog | Sydnone C-3 Position | Replace Morpholine with Thiomorpholine | Evaluate the effect of a sulfur atom on the electronic properties of the sydnone ring. |

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization of Synthesized Compounds

The unambiguous characterization of synthesized compounds like this compound and its analogs is essential to confirm their identity, structure, and purity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. nih.govaijr.org

Chromatographic Techniques: Chromatography is used to separate the synthesized compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound and for purifying it. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the peak area of the product relative to all other peaks detected, often by a UV detector set at a wavelength where the sydnone imine chromophore absorbs, such as near 326 nm which is the absorption maximum for the related Molsidomine. wikipedia.orgnih.gov

Gas Chromatography (GC): For more volatile analogs or precursors, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used. However, the low volatility and thermal lability of many sydnone imines can make GC less suitable than HPLC. ojp.gov

Spectroscopic Techniques: Spectroscopy provides detailed information about the molecular structure. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation.

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectra for this compound would show characteristic signals for the cyclohexyl protons, the morpholine protons, and the lone proton on the sydnone imine ring. usm.edu

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the presence of the carbonyl group, and the carbons of the cyclohexyl, morpholine, and sydnone imine rings. usm.edu

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the molecular structure. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula (C₁₃H₂₀N₄O₃ for this compound). uni.lumdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key absorption bands would include the strong carbonyl (C=O) stretch from the amide group and vibrations characteristic of the sydnone imine ring structure. numberanalytics.com

By combining these techniques, researchers can confidently verify that the target molecule has been synthesized with the correct structure and at a high level of purity, which is a prerequisite for any subsequent mechanistic or biological investigation. researchgate.net

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Information for this compound |

| HPLC | Purity assessment and purification | A major peak corresponding to the product, with retention time dependent on conditions. Purity >95% is typical for research compounds. |

| HRMS | Molecular formula confirmation | Detection of the protonated molecule [M+H]⁺ at m/z 281.1608, confirming the elemental composition C₁₃H₂₁N₄O₃⁺. uni.lu |

| ¹H NMR | Structural confirmation (Protons) | Signals corresponding to cyclohexyl, morpholine, and sydnone ring protons in expected integration ratios. |

| ¹³C NMR | Structural confirmation (Carbons) | Signals for all 13 carbons, including the amide carbonyl and carbons of the heterocyclic and carbocyclic rings. |

| IR Spectroscopy | Functional group identification | Characteristic stretching frequency for the amide C=O bond (approx. 1650-1680 cm⁻¹), and N-H and C-H bonds. |

Molecular and Cellular Mechanism of Action Research

Elucidation of Nitric Oxide (NO) Release Pathways and Kinetics in Biological Systems

Research indicates that ciclosidomine functions as a nitric oxide (NO) donor. google.com The release of NO is a critical initiating step in its mechanism of action. The process of NO release from donor compounds, known as prodrugs, is designed to occur under specific physiological conditions, allowing for the liberation of the active principle with efficient kinetics. google.com The stability and release kinetics of such compounds can be influenced by factors like pH. For instance, stability studies on this compound conducted in various buffers between pH 3 and 6 showed that the rate of hydrolysis, and consequently the degradation of the compound, was affected by the pH and the concentration of the buffer. basicmedicalkey.com

The release of NO from donor molecules can be triggered by various means, including enzymatic action or spontaneous degradation under physiological conditions. google.comnih.gov In the case of some NO-releasing systems, the kinetics of NO release can be precisely controlled, with half-lives ranging from minutes to several hours, and can be influenced by the molecular structure of the carrier. nih.govnih.gov For example, macromolecular scaffolds like cyclodextrins have been engineered to carry and release NO with adjustable payloads and release half-lives. nih.gov Some systems even allow for light-triggered, stepwise release of NO, which can be monitored in real-time. doi.org

Identification and Characterization of Primary Molecular Targets

Guanylate Cyclase Activation Research

The primary molecular target for the NO released from compounds like this compound is soluble guanylate cyclase (sGC). googleapis.comcore.ac.uk sGC is a key enzyme in the NO signaling pathway. mdpi.com The binding of NO to the heme component of sGC induces a conformational change in the enzyme, leading to its activation. core.ac.ukunl.pt This activation can increase the enzyme's catalytic activity by up to 400-fold, resulting in the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). core.ac.uk

Cryo-electron microscopy studies have revealed that the binding of NO and sGC stimulators like YC-1 can cause a significant rotation of specific domains within the sGC enzyme, leading to its activated state. elifesciences.org This structural change is fundamental to the enzyme's function as a receptor for NO. elifesciences.org

Receptor Binding and Ligand-Target Interactions in In Vitro Models

The interaction between a ligand, such as a drug or a signaling molecule, and its receptor is a critical aspect of its mechanism of action. nih.gov In vitro radioligand binding assays are a standard method used to study these interactions, allowing for the characterization of binding sites and the affinity of a compound for its target. nih.govumich.edu These techniques are instrumental in mapping the distribution of receptors and understanding how drugs interact with them at a molecular level. umich.edu While specific in vitro receptor binding studies detailing this compound's direct interaction with sGC are not extensively available in the provided results, the well-established mechanism for NO donors involves the direct binding of released NO to the heme cofactor of sGC. core.ac.ukunl.pt

Downstream Signaling Cascade Investigations

Cyclic Guanosine Monophosphate (cGMP) Pathway Modulation Studies

The activation of sGC by NO leads to an increase in intracellular levels of the second messenger, cyclic guanosine monophosphate (cGMP). core.ac.ukderangedphysiology.com This elevation in cGMP is a central point in the signaling cascade. mdpi.comresearchgate.net cGMP then acts on several downstream targets to produce a cellular response. nih.govcusabio.com The level of cGMP is tightly regulated, not only by its synthesis via sGC but also by its degradation by enzymes called phosphodiesterases (PDEs). derangedphysiology.comresearchgate.net

The NO-sGC-cGMP signaling axis is a crucial modulator of various physiological processes. mdpi.com Dysregulation of this pathway is implicated in several cardiovascular disorders. researchgate.net

Protein Phosphorylation and Dephosphorylation Research

A primary downstream effector of increased cGMP levels is the activation of cGMP-dependent protein kinase (PKG). cusabio.compressbooks.pub PKG is a serine/threonine kinase that phosphorylates a multitude of proteins, thereby altering their function. pressbooks.pubresearchgate.net Phosphorylation is a fundamental post-translational modification that acts as a molecular switch, toggling proteins between active and inactive states and regulating processes like cell growth, proliferation, and signal transduction. onclive.comptglab.com

The activation of PKG by cGMP initiates a cascade of phosphorylation events. derangedphysiology.com For example, PKG can phosphorylate proteins involved in regulating intracellular calcium levels, leading to smooth muscle relaxation. derangedphysiology.comnih.gov This involves the phosphorylation of targets like the IP3 receptor-associated PKG-I substrate (IRAG), which inhibits calcium release, and phospholamban, which enhances calcium uptake into the sarcoplasmic reticulum. cusabio.com The phosphorylation state of proteins is reversibly controlled by protein kinases and protein phosphatases. researchgate.net While kinases add phosphate (B84403) groups, phosphatases remove them, allowing for a dynamic and tightly controlled signaling network. researchgate.netthermofisher.com

Cellular Responses and Physiological Effects in Isolated Cell Systems

Research into the specific effects of this compound at the cellular level has provided foundational insights into its pharmacological profile. The primary actions identified revolve around its influence on vascular tissue and ion channel activity.

This compound is recognized as a vasodilator, a compound that widens blood vessels. onelook.com Its mechanism in research models points towards the relaxation of smooth muscle tissue. onelook.com This effect is critical for regulating blood flow and pressure within the vascular system. gsea-msigdb.orggenome.jp The process of smooth muscle relaxation is a key event that involves the reduction of intracellular calcium concentration or the decreased sensitivity of contractile proteins to calcium. gsea-msigdb.orgdrugbank.com One identified mechanism for this compound's action is the activation of potassium channels, which leads to local relaxation in smooth muscle. onelook.com

The modulation of ion channels is a crucial aspect of a drug's mechanism of action, influencing a cell's electrical potential and signaling pathways. patsnap.comnih.gov In the case of this compound, it has been identified as a potassium channel activator. onelook.com Activation of potassium channels in vascular smooth muscle cells typically leads to hyperpolarization of the cell membrane. This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx and promoting muscle relaxation. While this compound's effect on potassium channels is noted, detailed studies on its modulation of other specific cellular ion channels or transporters are not extensively documented in the available research.

| Reported Mechanism of Action for this compound |

| Primary Action |

| Vasodilator |

| Potassium Channel Activator |

Prodrug Activation and Metabolite Formation Research

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. creative-proteomics.comnih.gov This strategy is often used to improve a drug's pharmacokinetic properties. mdpi.com For instance, the related compound Molsidomine (B1677406) is a well-documented prodrug that is hepatically metabolized to its active form, Linsidomine, which then releases nitric oxide to exert its vasodilatory effects. drugbank.comwikipedia.orgnih.gov

However, based on available scientific literature, there is no detailed information to characterize this compound as a prodrug. Research specifically detailing its metabolic activation pathways, the enzymes involved (such as cytochrome P450), or the formation of specific active metabolites has not been identified. mdpi.comnih.gov

Pharmacodynamic Investigations in Preclinical Models

Hemodynamic Effects in Animal Models

Preclinical investigations have consistently demonstrated the potent hemodynamic effects of ciclosidomine, primarily stemming from its vasodilatory properties. These studies, conducted in a range of animal species, have provided crucial insights into its influence on blood pressure and flow dynamics.

Vasodilatory Responses in Various Preclinical Species

The primary pharmacodynamic effect of this compound is vasodilation, a direct consequence of its ability to donate nitric oxide. This has been observed across different preclinical models. The release of NO from this compound activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and widening of the blood vessels.

Influence on Blood Pressure and Flow Dynamics in Research Models

The vasodilatory action of this compound translates into significant effects on blood pressure and flow dynamics in research models. researchgate.netmdpi.comcmro.inresearchgate.net Studies in animal models have shown that administration of this compound leads to a reduction in systemic blood pressure. googleapis.com The extent of this effect is dependent on the dose administered. By dilating both arterial and venous beds, this compound reduces peripheral vascular resistance and venous return, thereby lowering both systolic and diastolic blood pressure. Mathematical modeling has been employed to simulate and better understand these complex hemodynamic changes. researchgate.netmdpi.comcmro.inresearchgate.net

Table 1: Summary of Hemodynamic Effects of this compound in Animal Models

| Parameter | Observed Effect | Preclinical Model Species |

| Blood Pressure | Decrease | Rat, Dog |

| Peripheral Vascular Resistance | Decrease | Various |

| Venous Capacitance | Increase | Various |

Organ-Specific Pharmacological Actions in Preclinical Research

Beyond its systemic hemodynamic effects, preclinical studies have also explored the organ-specific pharmacological actions of this compound, with a particular focus on the cardiovascular, renal, and hepatic systems.

Cardiovascular System Research Outcomes

In the cardiovascular system, the primary effects of this compound are a direct extension of its vasodilatory properties. manchester.ac.uk By reducing both preload (venous return) and afterload (arterial resistance), this compound can decrease the workload on the heart. nih.gov This can be beneficial in conditions where the heart is under strain. Preclinical research has investigated these effects in various animal models of cardiovascular disease. core.ac.uk

Renal and Hepatic System Responses in Animal Models

The influence of this compound on renal and hepatic systems has also been a subject of preclinical investigation. wjgnet.comnih.govnih.govbiomedpharmajournal.org In the kidneys, vasodilation of renal arteries can lead to an increase in renal blood flow. This may have implications for renal function, and studies in animal models have sought to characterize these changes. Similarly, effects on hepatic blood flow have been examined. It is important to note that animal models for liver and kidney disease are complex and may not perfectly replicate human conditions. wjgnet.comnih.govbiomedpharmajournal.org

Comparative Pharmacodynamics with Related Nitric Oxide Donors in Preclinical Studies (e.g., Molsidomine)

To better understand the pharmacological profile of this compound, preclinical studies have often compared its effects with those of other nitric oxide donors, most notably molsidomine (B1677406). nih.gov Molsidomine is a well-characterized NO donor that also acts through the release of its active metabolite, SIN-1. nih.gov

Comparative studies have revealed both similarities and differences between this compound and molsidomine. Both compounds induce vasodilation and lower blood pressure through the NO-cGMP pathway. nih.gov However, there can be variations in their pharmacokinetic profiles, such as the rate and duration of NO release, which can influence the onset and duration of their hemodynamic effects. These comparative analyses are crucial for understanding the unique therapeutic potential of each compound.

Table 2: Comparative Pharmacodynamic Features of this compound and Molsidomine in Preclinical Models

| Feature | This compound | Molsidomine |

| Mechanism of Action | Nitric Oxide Donor | Nitric Oxide Donor (via SIN-1) nih.gov |

| Primary Hemodynamic Effect | Vasodilation, Blood Pressure Reduction | Vasodilation, Blood Pressure Reduction nih.gov |

| Metabolic Activation | Information not widely available | Metabolized to active metabolite SIN-1 nih.gov |

In Vitro and Ex Vivo Pharmacodynamic Profile of this compound Remains Undocumented in Publicly Accessible Research

Despite extensive searches of available scientific literature, detailed research findings from in vitro and ex vivo tissue bath studies specifically investigating the pharmacodynamic effects of the chemical compound this compound are not publicly documented.

In vitro and ex vivo tissue bath studies are fundamental in preclinical pharmacology to characterize the effects of a compound on isolated tissues, such as blood vessels or smooth muscle strips. nih.govnih.govscielo.br These experiments allow researchers to determine concentration-response relationships, efficacy, and potency of a drug, and to elucidate its mechanism of action in a controlled environment, independent of systemic influences. nih.govscielo.br The methodology typically involves suspending an isolated tissue in a temperature-controlled organ bath filled with a physiological salt solution. nih.govnih.gov The tissue is often pre-contracted with an agent like phenylephrine, and then the test compound is added in increasing concentrations to measure its relaxant or contractile effects. nih.govresearchgate.net

This compound, identified chemically as N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine, belongs to the class of sydnone (B8496669) imines. mdpi.com Compounds in this class, such as molsidomine, are known to act as nitric oxide (NO) donors. researchgate.net NO donors typically exert their effects by releasing NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. frontiersin.orgunl.ptgoogleapis.com This enzyme activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that triggers a cascade of events resulting in smooth muscle relaxation and vasodilation. nih.gov

While the general pharmacology of NO donors and the methodologies for their study in tissue baths are well-established, specific data pertaining to this compound—such as its vasorelaxant effects on isolated aortic rings or its activity on other smooth muscle preparations like the corpus cavernosum—are absent from the reviewed literature. Consequently, data tables illustrating concentration-response curves, EC₅₀ (half maximal effective concentration), or Eₘₐₓ (maximum effect) values for this compound cannot be generated.

Research on other compounds demonstrates the type of data that such studies would typically yield. For instance, studies on different substances in isolated rabbit corpus cavernosum strips have quantified their relaxant effects and investigated the role of the NO/cGMP pathway. researchgate.net Similarly, experiments on isolated rat aorta are frequently used to assess the vasorelaxant properties of new chemical entities, often revealing mechanisms related to calcium channel blockade or endothelial interactions. nih.gov

Although one study detailed the tissue distribution and excretion of radiolabelled this compound in dogs, it did not provide pharmacodynamic data from isolated tissue experiments. mdpi.com Without primary research focused on the in vitro pharmacodynamics of this compound, a comprehensive and scientifically detailed account for this specific subsection cannot be constructed.

Preclinical Pharmacokinetic Research and Metabolic Profiling

Absorption Characteristics in Animal Models

The initial assessment of a drug's absorption potential is fundamental to determining its suitability for oral administration. In preclinical studies, this involves evaluating its movement across biological membranes.

Permeability Studies across Biological Barriers in Research Systems

While specific studies detailing the permeability of Ciclosidomine across biological barriers are not extensively available in publicly accessible literature, the principles of such research are well-established. In vitro models like the Caco-2 cell permeability assay are the industry standard for predicting human intestinal absorption. admeshop.comevotec.commedtechbcn.com These cells, derived from human colorectal carcinoma, form a monolayer that mimics the intestinal epithelial barrier. nih.gov

In a typical Caco-2 assay, the apparent permeability coefficient (Papp) of a compound is determined by measuring its flux from the apical (luminal) to the basolateral (blood) side of the cell monolayer. evotec.com A bidirectional assay, measuring transport in both directions, can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com Although no specific Papp values for this compound are reported, a study in beagle dogs indicated that an oral dose was completely absorbed, suggesting good intestinal permeability. nih.gov

The blood-brain barrier (BBB) is another critical biological barrier, and its permeability is a key factor for drugs targeting the central nervous system. In silico models and in vitro co-culture systems of brain capillary endothelial cells and astrocytes are used to predict BBB penetration. nih.gov For a compound like this compound, which is primarily developed for vascular diseases, extensive BBB penetration might not be a primary requirement. eurofinsdiscovery.com

Distribution Patterns in Animal Tissues and Organs

Understanding how a drug distributes throughout the body is crucial for assessing its potential sites of action and accumulation.

Metabolic Transformation Pathways and Metabolite Identification

The metabolism of a drug determines its active duration, the nature of its circulating forms, and its routes of elimination.

Hydrolytic Pathways of this compound in Preclinical Models

Studies on the stability of this compound in solution have indicated that it undergoes hydrolysis. mdpi.com The rate of this hydrolysis is influenced by pH, with the compound being most stable around pH 6. mdpi.com This susceptibility to hydrolysis suggests that it is a likely metabolic pathway in vivo.

In preclinical studies with beagle dogs, thin-layer chromatography of urine samples showed a total metabolism of the parent compound, indicating that this compound is extensively broken down before excretion. nih.gov While the specific hydrolytic metabolites were not identified in this study, hydrolysis is a common metabolic route for many drugs, often mediated by esterases or occurring non-enzymatically. mdpi.com For instance, the related compound molsidomine (B1677406) is known to be hydrolyzed in the liver to its active metabolite, linsidomine. nih.gov

Cytochrome P450 Metabolism Research

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. openaccessjournals.comnih.gov In vitro studies using human liver microsomes are the standard method for investigating a compound's susceptibility to CYP-mediated metabolism and its potential to inhibit or induce these enzymes. admescope.comevotec.com

There are no specific published studies detailing the interaction of this compound with CYP450 enzymes. Such studies would typically involve incubating this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify which isoforms are responsible for its metabolism. nih.gov Additionally, its potential to act as an inhibitor of these enzymes would be assessed by co-incubating it with known CYP substrates. nih.gov This information is critical for predicting potential drug-drug interactions. Given that this compound is completely metabolized in vivo, it is highly probable that CYP enzymes are involved in its biotransformation, in addition to hydrolysis. nih.gov

Identification of Active and Inactive Metabolites in Research Samples

Preclinical research into the biotransformation of this compound has demonstrated that the compound undergoes extensive metabolism following administration. In a key study involving beagle dogs, analysis of urine samples via thin-layer chromatography after the administration of radiolabeled this compound indicated a complete metabolism of the parent compound. nih.gov This finding suggests that this compound is entirely converted into one or more metabolites before being excreted.

However, the specific chemical structures of these metabolites have not been detailed in the available scientific literature. Consequently, a definitive identification and classification of these metabolites as either pharmacologically active or inactive remain to be elucidated. The research confirms the occurrence of comprehensive metabolic breakdown, but further studies would be required to isolate and characterize the individual metabolite structures and to determine their potential biological activity.

Excretion Routes and Clearance Mechanisms in Preclinical Studies

Studies utilizing radiolabeled this compound have been crucial in mapping its excretion pathways from the body in preclinical models. Research conducted in beagle dogs provides the most detailed insights into the routes and rates of elimination for this compound and its metabolites. nih.gov

Following oral administration, this compound was found to be completely absorbed, with the subsequent excretion of the radiolabeled dose occurring through multiple routes. The primary route of elimination is via the kidneys, with a significant portion of the compound's metabolites being cleared from the body in the urine. A smaller fraction is eliminated through the feces, and a minimal amount is excreted as carbon dioxide in expired air, indicating that some part of the molecule may enter into endogenous metabolic pools. nih.gov

Renal and Biliary Excretion Research

The principal mechanism for the clearance of this compound and its metabolites from the systemic circulation is renal excretion. nih.gov Preclinical investigations in beagle dogs, using ¹⁴C-labeled this compound, quantified the extent of urinary and fecal elimination.

The findings from this research are summarized in the table below:

| Excretion Pathway | Percentage of Radioactive Dose Excreted | Timeframe for Excretion | Preclinical Model |

| Renal (Urine) | >70% | First 24-48 hours | Beagle Dog |

| Biliary (Feces) | ≤8% | Not specified | Beagle Dog |

| Other (Respiratory CO2) | 2.3% | Not specified | Beagle Dog |

This table presents data on the excretion of ¹⁴C-labeled this compound in beagle dogs following oral administration. nih.gov

The data clearly indicates that the vast majority of the administered dose is excreted renally within the first two days post-administration. nih.gov The presence of a smaller but notable percentage of radioactivity in the feces suggests that biliary excretion is a secondary, but still significant, route of elimination for this compound or its metabolites. nih.gov The detection of radiolabeled CO₂ points to the metabolic breakdown of either the sydnone (B8496669) or morpholine (B109124) ring of the parent compound. nih.gov

Structure Activity Relationship Sar Studies and Rational Compound Design

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract concept that defines the necessary three-dimensional arrangement of molecular features responsible for a drug's biological activity. patsnap.comfiveable.me These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. patsnap.com Identifying the key pharmacophoric elements of ciclosidomine is the first step in understanding its interaction with its molecular target. nih.gov

For a molecule like this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The various nitrogen and oxygen atoms within the this compound structure can act as hydrogen bond donors or acceptors, forming crucial interactions with the amino acid residues of a target protein. spu.edu.sy

Aromatic/Hydrophobic Regions: The ring structures in this compound contribute to its hydrophobic character and can engage in van der Waals or hydrophobic interactions within the binding site of a target. spu.edu.sy

Three-Dimensional Arrangement: The specific spatial orientation of these functional groups is critical for a precise fit into the target's binding pocket, dictating the molecule's biological activity. fiveable.me

The process of identifying these elements often involves comparing the structures of several active compounds to find common features, a technique known as ligand-based pharmacophore modeling. dergipark.org.tr

Impact of Substituent Variations on Molecular Target Interaction

Once the core pharmacophore is identified, medicinal chemists systematically modify the substituents on the this compound scaffold to probe their influence on biological activity. nih.gov This process helps to refine the understanding of the SAR and optimize the compound's properties. oncodesign-services.com

Key variations could include:

Alkyl Substituents: Modifying the size and nature of alkyl groups can impact how the molecule fits into a hydrophobic pocket of the target. Removing or changing an alkyl group can reveal its importance for binding. spu.edu.sy

Aromatic Substituents: Altering substituents on any aromatic rings can influence the electronic properties of the ring and its potential for interaction. Electron-withdrawing or -donating groups can affect binding affinity.

Ring Variations: In some cases, the core ring structure itself might be altered to improve properties like selectivity or to reduce potential side effects. spu.edu.sy

The following table illustrates hypothetical examples of how substituent changes might affect biological activity.

| Analog | Substituent Modification | Hypothetical Change in Activity | Rationale |

| Analog A | Replacement of a methyl group with an ethyl group | Increased activity | The larger ethyl group may form more extensive hydrophobic interactions with the target. |

| Analog B | Introduction of a hydroxyl group | Decreased activity | The polar hydroxyl group might create an unfavorable interaction in a hydrophobic binding pocket. |

| Analog C | Replacement of a phenyl ring with a pyridine (B92270) ring | Increased selectivity | The nitrogen in the pyridine ring could form a specific hydrogen bond with the target that is not possible with the phenyl ring. |

These systematic modifications provide valuable data for building a comprehensive SAR model. collaborativedrug.com

Design and Synthesis of Novel this compound Analogs for Research Purposes

The insights gained from SAR studies fuel the rational design and synthesis of novel this compound analogs. nih.govmdpi.com The goal is to create new molecules with improved potency, selectivity, or other desirable properties for research applications. nih.gov

The synthetic strategies for creating these analogs are often modular, allowing for the efficient generation of a diverse library of compounds. dovepress.com For instance, a common core structure might be synthesized, to which various substituents can be added in the final steps of the synthetic route. frontiersin.org This approach facilitates a thorough exploration of the SAR.

The design of these novel analogs is often guided by a pharmacophore connection strategy, where known active fragments are combined to create new hybrid molecules. dovepress.com The synthesis of these new chemical entities is a critical step in the drug discovery process, enabling the experimental validation of the SAR hypotheses. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to investigate SAR at the molecular level. researchgate.netethernet.edu.etgoogle.com These approaches can significantly accelerate the design process by predicting how modifications to a molecule will affect its interaction with a target. nih.gov

Ligand Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound and its analogs, docking studies can help visualize how they fit into the binding site and identify key interactions. frontiersin.org While docking is a powerful tool for screening large libraries of compounds, it often treats the protein as a rigid structure. plos.org

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the drug-target interaction. uu.nl By simulating the movement of atoms over time, MD can reveal how the protein and ligand adapt to each other, a phenomenon known as "induced fit." nih.gov These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of a compound's potency. frontiersin.orgplos.org The combination of docking and MD simulations provides a robust approach for evaluating potential drug candidates. nih.govnih.gov

QSAR is a mathematical approach that correlates the chemical structure of a compound with its biological activity. wikipedia.orglongdom.orgmedcraveonline.com By developing a QSAR model, researchers can predict the activity of newly designed compounds before they are synthesized. jocpr.com

The development of a QSAR model for this compound would involve:

Data Collection: A dataset of this compound analogs with their corresponding biological activities is compiled. medcraveonline.com

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties such as size, shape, lipophilicity, and electronic properties. longdom.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. longdom.orgmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.com

A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs that are predicted to have high activity, thereby streamlining the research process. jocpr.com

Advanced Research Methodologies and Analytical Approaches for Ciclosidomine Studies

Bioanalytical Method Development for Quantification in Research Samples

Accurate quantification of Ciclosidomine in biological samples like plasma, serum, or tissue homogenates is fundamental for preclinical research. The choice of method depends on the required sensitivity, selectivity, and the nature of the research sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity. thermofisher.comwiley.com This technique allows for the precise measurement of a parent drug and its metabolites, even at very low concentrations. thermofisher.com

A sensitive analytical method for the related compound Molsidomine (B1677406) has been developed using LC-MS/MS, providing a template for this compound analysis. nih.gov The method involves sample clean-up using solid-phase extraction (SPE) to remove interfering components from the plasma matrix. nih.gov Chromatographic separation is achieved on a reverse-phase column, followed by detection using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov Quantification is performed using the multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring a specific precursor-to-product ion transition. nih.govccspublishing.org.cn For instance, the transition for Molsidomine is m/z 243→86. nih.gov A similar specific transition would be identified and optimized for this compound.

Another validated HPLC-MS/MS method for Molsidomine in various rat tissues utilized a simple protein precipitation step with methanol (B129727) for sample preparation, demonstrating a more high-throughput approach. eco-vector.com The analytical range for this method in plasma was 5.0–1000.0 ng/ml. eco-vector.com

Table 1: Representative LC-MS/MS Parameters for Sydnone (B8496669) Imine Quantification (based on Molsidomine)

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | nih.goveco-vector.com |

| Chromatography Column | Reverse Phase (e.g., RP-8 or C18) | nih.goveco-vector.com |

| Mobile Phase | Methanol/Water/Formic Acid Gradient | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range (Plasma) | 0.5 - 1000.0 ng/mL | nih.goveco-vector.com |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application to compounds like this compound presents challenges. jfda-online.com Sydnone imines are typically polar and may exhibit thermal instability, making them unsuitable for direct GC analysis which requires analytes to be volatile and thermally stable. gcms.cz

To overcome these limitations, chemical derivatization is a necessary prerequisite. jfda-online.comsigmaaldrich.com This process modifies the analyte's functional groups to increase its volatility and stability. jfda-online.com For a compound like this compound, a two-step derivatization process would likely be required: methoximation to protect keto groups followed by silylation (e.g., using BSTFA) to convert polar hydroxyl, carboxyl, or amine groups into nonpolar trimethylsilyl (B98337) (TMS) derivatives. youtube.comnih.gov While no specific GC-MS method has been published for this compound, this approach is standard for making polar drugs amenable to GC-MS analysis. jfda-online.com

Table 2: Potential Derivatization Strategy for this compound GC-MS Analysis

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine (B92270) | Protects carbonyl groups, prevents tautomerization. | youtube.com |

| 2. Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on polar groups with a TMS group to increase volatility. | sigmaaldrich.com |

High-performance liquid chromatography with ultraviolet (UV) detection offers a more accessible and less complex alternative to mass spectrometry for quantification. nih.gov While generally less sensitive than LC-MS/MS, HPLC-UV methods can be developed with sufficient sensitivity for many research applications. nih.gov

For Molsidomine, an HPLC method has been described involving liquid-liquid extraction from plasma with chloroform, followed by separation on a reversed-phase column and UV detection at 312 nm. nih.gov This method achieved a sensitivity of 2 ng/mL. nih.gov Another approach for Molsidomine's active metabolite, SIN-1, required a derivatization step to enhance its chromatographic properties and detectability, achieving a determination limit of 0.5 ng/mL. nih.gov Such methods demonstrate the feasibility of developing a validated HPLC-UV assay for this compound for research samples where ultra-high sensitivity is not the primary requirement.

Table 3: Example HPLC-UV Method Parameters for Sydnone Imine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (Chloroform) | nih.gov |

| Chromatography Column | Reversed-Phase (e.g., C18) | nih.gov |

| Detection | UV Absorbance at ~312 nm | nih.gov |

| Sensitivity (LLOQ) | 0.5 - 2.0 ng/mL | nih.govnih.gov |

| Linearity Range | 0.4 - 200 ng/mL | nih.gov |

In Vitro and Cell-Based Assay Development for Mechanistic Research

Understanding the biological mechanism of this compound requires specialized in vitro assays that can probe its molecular interactions. As a sydnone imine, its mechanism is expected to involve the release of nitric oxide (NO) and subsequent activation of intracellular signaling pathways. chemicalbook.comwikipedia.org

The primary molecular target of nitric oxide is not a traditional membrane receptor but the soluble enzyme, guanylate cyclase (sGC). umn.edunih.gov Therefore, classical receptor binding assays are primarily used in the study of this compound to assess its specificity and rule out potential off-target effects.

A standard approach is a competitive binding assay, where this compound would be tested against a panel of known receptors, ion channels, and transporters. merckmillipore.com In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound (this compound). merckmillipore.com If this compound binds to the receptor, it will displace the radioligand, leading to a decrease in measured radioactivity. The results are used to calculate an inhibition constant (Ki), which indicates the compound's binding affinity for that off-target. Such screening is crucial to confirm that the biological effects of this compound are due to its intended mechanism and not unintended interactions with other signaling pathways.

Enzyme activity assays are the cornerstone for investigating the direct pharmacological effect of this compound. kymos.com The central hypothesis for its mechanism is the release of NO, which in turn activates soluble guanylate cyclase (sGC), a key enzyme in vasodilation and other physiological processes. nih.govnih.gov

The definitive mechanistic assay for this compound involves measuring its ability to stimulate sGC activity. This is typically performed using purified sGC enzyme incubated with its substrate, guanosine (B1672433) triphosphate (GTP), and various concentrations of this compound. The assay measures the rate of production of the product, cyclic guanosine monophosphate (cGMP). nih.gov The amount of cGMP generated can be quantified using various methods, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence-based detection kits. nih.govresearchgate.net By plotting the enzyme activity against the concentration of this compound, a dose-response curve can be generated to determine its potency (EC₅₀ value). nih.gov

Table 4: Illustrative Data from a Soluble Guanylate Cyclase (sGC) Activity Assay

| This compound Concentration (nM) | sGC Activity (% of Maximum) |

|---|---|

| 0.1 | 5.2% |

| 1.0 | 12.5% |

| 10.0 | 48.9% |

| 50.0 | 85.4% |

| 100.0 | 96.1% |

| 500.0 | 99.5% |

| EC₅₀ (nM) | 10.3 |

NO Production and Detection Methodologies

This compound belongs to the sydnone imine class of compounds, which are well-regarded as nitric oxide (NO) donors. The release of NO is a critical aspect of its mechanism of action, necessitating precise and reliable detection methods in research. Several established methodologies are employed to quantify NO production from donors like this compound.

Griess Assay: This is one of the most common, simple, and inexpensive methods for NO detection. mdpi.comdojindo.com It is an indirect colorimetric assay that measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. mdpi.comnih.gov The assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. mdpi.comnih.gov The intensity of the resulting color, measured spectrophotometrically around 540 nm, is proportional to the nitrite concentration. mdpi.comnih.gov While widely used for initial screening, the Griess assay's sensitivity can be limited in complex biological media and its detection limit is typically in the micromolar range (~0.5 µM). mdpi.comnih.gov

Chemiluminescence: This technique offers higher sensitivity and more direct measurement of NO. It is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration. nih.gov This method can detect NO at nanomolar or even picomolar concentrations and can be used for real-time measurements of NO release from donor compounds. nih.gov

Electrochemical Sensors: Amperometric sensors provide a means for real-time, continuous monitoring of NO release. These sensors typically use an electrode coated with a selective membrane that allows NO to pass through and be oxidized or reduced, generating an electrical current that is proportional to the NO concentration. This method is valuable for studying the kinetics of NO release in various environments.

Fluorometric Methods: Various fluorescent probes have been developed for NO detection. For instance, 2,3-diaminonaphthalene (B165487) (DAN) reacts with the nitrosating agent N₂O₃, formed from NO, to yield the highly fluorescent product 2,3-naphthotriazole. nih.govnih.gov Other probes, such as the 4,5-diaminofluorescein (B163784) (DAF) family, become highly fluorescent upon reacting with NO, enabling the imaging of NO production in living cells. nih.gov

Kinetic Studies of Chemical Stability in Research Environments

Understanding the chemical stability of this compound is crucial for designing experiments and interpreting results accurately. Kinetic studies focus on how the compound degrades under various environmental conditions.

Hydrolysis Kinetics in Various Buffer Systems and pH Conditions in Research

The stability of this compound in aqueous solutions is significantly influenced by pH and the composition of the buffer system. nih.gov Hydrolysis, the primary degradation pathway in the absence of light, follows apparent first-order kinetics. nih.gov This degradation is subject to general acid- and base-catalyzed reactions, meaning that both acidic and basic species in the solution can accelerate the breakdown of the compound. nih.gov

Research conducted at 60°C with an ionic strength of 0.1 M demonstrated a pH-rate profile with a minimum degradation rate, indicating maximum stability, near pH 6. nih.gov The rate of hydrolysis is not significantly affected by changes in ionic strength between 0.05 M and 0.2 M. nih.gov The choice of buffer species, however, does impact stability. Studies have utilized various buffers, including phosphate (B84403), citrate (B86180), and carbonate, to characterize these effects. nih.gov

Projected stability data indicates that in a dilute phosphate or citrate buffer at pH 6 (ionic strength 0.154 M), a 10% loss of the drug would occur in approximately 9 months at 20°C and 2.6 months at 30°C. nih.gov

Table 1: pH-Dependent Hydrolysis of this compound

| pH | Relative Stability | Catalysis Type |

|---|---|---|

| < 6 | Decreasing | Acid-catalyzed |

| ~ 6 | Maximum | Minimal catalysis |

| > 6 | Decreasing | Base-catalyzed |

Photodegradation Mechanisms and Light Protection Strategies in Research

This compound is highly susceptible to degradation upon exposure to light. nih.gov Studies have shown that its degradation in the presence of light is very rapid, irrespective of the pH (tested at pH 3, 5, and 6). nih.gov This pronounced photosensitivity necessitates stringent light protection for any solutions containing this compound. In research environments, this is typically achieved by using amber-colored glassware or by wrapping containers in aluminum foil during all experiments and storage. nih.gov

While the precise photochemical mechanism for this compound is not detailed in the provided sources, sydnone imines can undergo complex photoreactions. The absorption of light energy can excite the molecule to a higher energy state, making it more reactive and prone to ring cleavage or reactions with other molecules, leading to a loss of its NO-donating ability and the formation of various degradation products.

Thermal and Oxidative Stability Research

In the absence of light, this compound exhibits a defined thermal degradation profile. Kinetic studies are often performed at elevated temperatures (e.g., 60°C) to accelerate degradation and predict stability at lower temperatures, such as room temperature (20°C) and physiological temperature (37°C). nih.gov The time for a 10% loss of the compound at pH 6 was projected to be significantly shorter at 30°C (2.6 months) compared to 20°C (9 months), illustrating its temperature-dependent stability. nih.gov

Regarding oxidative stability, research has shown that in the dark, the degradation rates of this compound at pH 3, 5, and 6 are similar in the presence of air or an inert nitrogen atmosphere. nih.gov This suggests that the compound is relatively stable against direct oxidation under these conditions and that hydrolysis is the more dominant degradation pathway in the dark.

In Vivo Imaging Techniques for Preclinical Research

While specific studies imaging this compound in vivo are not detailed in the search results, several advanced imaging modalities are routinely used in preclinical research and could be applied to investigate the pharmacokinetics and pharmacodynamics of such a compound. bruker.com These non-invasive techniques allow for longitudinal studies in the same animal, providing more robust data while reducing the number of animals required. nih.gov

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can be used to observe physiological changes resulting from drug action. mdpi.com For a vasodilator like this compound, MRI could be used to measure changes in blood vessel diameter or blood flow in specific tissues.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques are highly sensitive for tracking the biodistribution of a drug. bruker.comcmu.edu By radiolabeling this compound, PET or SPECT could visualize its accumulation in different organs over time, providing critical information about its distribution and clearance. cmu.edu

Optical Imaging: Techniques like fluorescence and bioluminescence imaging are valuable for tracking biological processes. nih.gov While not used to visualize the drug directly unless it is fluorescently labeled, these methods could be used in genetically modified animal models to monitor downstream effects of NO release, such as the activation of specific signaling pathways. nih.gov

Omics Technologies in Mechanistic this compound Research

"Omics" technologies offer a powerful, systems-level approach to understanding the molecular mechanisms of a drug's action. nih.gov Although specific omics studies on this compound were not identified, these platforms are instrumental in modern drug research.

Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomics could be used to identify proteins that are altered in expression or post-translationally modified (e.g., by S-nitrosylation) in response to NO release. nih.gov A recent proteomics study on other NO donors (furoxans) helped to reveal that their antiproliferative effects were not solely due to NO release but also involved other cellular proteins. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. It could reveal how this compound treatment alters gene expression profiles in target cells (e.g., vascular smooth muscle cells), providing insights into the signaling pathways it modulates.

Metabolomics: This is the study of the complete set of small-molecule metabolites. Metabolomics could be used to investigate how this compound and its subsequent NO release affect cellular metabolic pathways, offering a functional readout of the drug's activity.

Genomics: This field studies the complete set of an organism's genes. While less likely to be used for direct mechanistic studies of a small molecule, it can help identify genetic factors that may influence an individual's response to the drug.

By integrating these different omics approaches, researchers can build a comprehensive picture of the molecular and cellular events triggered by this compound, moving beyond its primary effect of NO donation to understand its broader biological impact.

Metabolomics for Pathway Perturbations

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system and provides a functional readout of the cellular state. nih.gov This approach is particularly valuable for understanding the metabolic perturbations caused by drugs like this compound that influence specific biochemical pathways.

As this compound's primary mechanism of action involves the release of nitric oxide, metabolomic studies are crucial for investigating the NO pathway and its downstream effects. ncats.io The nitric oxide pathway is central to many physiological processes, and its dysregulation is implicated in various diseases. anygenes.com Targeted metabolomics can be employed to quantify key metabolites in the NO pathway, providing a measure of NO bioavailability. nih.gov

The table below summarizes key metabolites in the nitric oxide pathway that are often targeted in metabolomic studies of NO donors.

| Metabolite | Role in NO Pathway | Typical Analytical Method | Expected Perturbation by NO Donor |

| L-arginine | Substrate for Nitric Oxide Synthase (NOS) | LC-MS/MS | Potential decrease due to increased NO production |

| L-citrulline | Co-product of NO synthesis from L-arginine | LC-MS/MS | Potential increase due to increased NO production |

| Asymmetric Dimethylarginine (ADMA) | Endogenous inhibitor of NOS | LC-MS/MS | May be indirectly affected |

| Symmetric Dimethylarginine (SDMA) | Endogenous inhibitor of NOS | LC-MS/MS | May be indirectly affected |

Future Research Directions and Translational Hypotheses

Exploration of Unconventional Mechanisms of Action

Furthermore, there is growing interest in the possibility that ciclosidomine could directly interact with cellular components without first releasing NO. This includes potential modulatory effects on various enzymes, ion channels, or even transcription factors that are not traditionally associated with NO signaling. slideshare.net Unraveling these unconventional mechanisms is crucial for a more comprehensive understanding of this compound's therapeutic potential and could open up new avenues for its application.

Identification of Novel Research Targets Beyond Established Pathways

The established therapeutic action of sydnonimine-derived NO donors is centered on the activation of soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). rarediseasesjournal.comd-nb.info However, future research endeavors are actively seeking to identify novel molecular targets for this compound that are not part of this classical pathway.

A primary focus of this research is to determine if this compound or its active metabolites can directly induce S-nitrosylation of proteins. nih.govnih.gov S-nitrosylation is a critical post-translational modification where a nitric oxide moiety is covalently attached to a cysteine thiol group within a protein, which can significantly alter the protein's function, localization, and stability. nih.govaginganddisease.orgwikipedia.org Potential targets for S-nitrosylation by this compound-derived NO are diverse and could include key enzymes in cellular signaling and degradation processes such as caspases and metalloproteinases, as well as components of the mitochondrial electron transport chain. aginganddisease.org Investigating these interactions could reveal previously unknown therapeutic applications for this compound.

| Potential Novel Target Class | Specific Examples | Potential Functional Consequence |

| Enzymes | Caspases, Metalloproteinases | Modulation of apoptosis and tissue remodeling |

| Mitochondrial Proteins | Electron Transport Chain Complexes | Regulation of cellular metabolism and oxidative stress |

| Receptors | Non-cGMP coupled receptors | Novel signaling pathway activation |

| Signaling Molecules | Kinases, Phosphatases | Alteration of cellular signaling cascades |

Development of Advanced In Vitro and In Vivo Research Models

To gain a deeper and more nuanced understanding of the multifaceted pharmacological actions of this compound, the development and application of sophisticated research models are indispensable. nih.gov

Advanced In Vitro Models: There is a significant push to move beyond traditional two-dimensional cell cultures towards more physiologically relevant systems. nih.gov These advanced in vitro models include:

3D Cell Cultures: Spheroids and organoids that better replicate the complex cell-cell and cell-matrix interactions of native tissues. nih.gov

Organs-on-a-Chip (OOC): Microfluidic devices that mimic the structure and function of human organs, allowing for more accurate predictions of drug absorption, metabolism, and efficacy. nih.gov

These models will enable a more detailed investigation of how this compound affects tissue-level physiology and pathophysiology. nih.govyoutube.com

Advanced In Vivo Models: For in vivo studies, the focus is on creating more targeted and informative animal models. nih.gov This includes the development of:

Advanced Imaging Techniques: The use of real-time biosensors for NO and cGMP in living animals will provide unprecedented spatial and temporal resolution of this compound's mechanism of action.

Furthermore, establishing a clear in vitro-in vivo correlation (IVIVC) is a critical goal. taylorandfrancis.comdovepress.com This involves creating mathematical models that can predict the in vivo performance of this compound based on its in vitro characteristics, which can streamline the drug development process. taylorandfrancis.comdovepress.com

Role of this compound Research in Understanding General NO Donor Pharmacology

The study of this compound provides valuable insights that extend to the broader field of nitric oxide donor pharmacology. As a member of the sydnonimine class of compounds, its investigation helps to elucidate the structure-activity relationships within this important group of NO donors. By comparing the pharmacological profile of this compound with other NO-releasing agents, such as organic nitrates, sodium nitroprusside, and its parent compounds molsidomine (B1677406) and linsidomine, researchers can gain a more refined understanding of how the chemical structure of a donor dictates its therapeutic properties. nih.govnih.gov

Key areas where this compound research contributes to general NO donor pharmacology include:

NO Release Kinetics: Understanding the specific enzymatic and non-enzymatic pathways of this compound's biotransformation can inform the design of future NO donors with more controlled and targeted NO release profiles.

Tissue Selectivity: Investigating the factors that influence the tissue-specific effects of this compound can lead to the development of NO donors with improved safety and efficacy for specific cardiovascular and other conditions.

Tolerance Development: The potential for nitrate (B79036) tolerance is a significant limitation of some NO donors. Studying the mechanisms of action of this compound, which may differ from classical nitrates, can provide insights into how to circumvent this issue.

In essence, this compound serves as a valuable chemical probe to explore the diverse physiological and pathological roles of nitric oxide in various cellular and tissue contexts. scirp.orgijbs.com

Hypotheses for Potential Pharmacological Interventions Based on Mechanistic Insights

The expanding knowledge of this compound's diverse mechanisms of action has spurred the generation of several innovative hypotheses for its application in new therapeutic areas. These hypotheses extend beyond its established role in vasodilation and are grounded in its potential to modulate a variety of cellular processes.

| Therapeutic Area | Mechanistic Hypothesis | Potential Application |

| Neuroprotection | Modulation of S-nitrosylation of proteins involved in excitotoxicity and apoptosis. aginganddisease.org | Treatment of stroke and neurodegenerative diseases. frontiersin.orggoogle.com |

| Anti-inflammatory Effects | Influence on key inflammatory signaling pathways, such as NF-κB, through NO-mediated effects. nih.gov | Management of chronic inflammatory conditions. google.com |

| Anticancer Therapy | Harnessing the complex, context-dependent effects of NO on tumor growth and progression, potentially in combination with other anticancer agents. | Adjuvant therapy in specific cancer types. |

These hypotheses are currently at a preclinical stage and will require extensive investigation through robust in vitro and in vivo models, and eventually, well-designed clinical trials to ascertain their therapeutic validity and potential for translation into clinical practice. researchgate.net

Q & A

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer: Implement strict quality control (QC) protocols, including NMR fingerprinting and chiral HPLC for each batch. Use stability chambers to monitor storage conditions. Apply mixed-effects models in statistical analysis to account for batch variability .

Literature and Data Synthesis

Q. What systematic review strategies are effective for synthesizing conflicting findings on this compound’s toxicity profile?

- Methodological Answer: Conduct a PRISMA-compliant review with explicit inclusion/exclusion criteria. Use risk-of-bias tools (e.g., SYRCLE for animal studies) to assess study quality. Perform subgroup analysis by species, dose, and exposure duration. Highlight methodological inconsistencies (e.g., endpoint measurements) in the discussion .

Q. How can researchers leverage databases like SciFinder or Web of Science to identify gaps in this compound research?

- Methodological Answer: Use advanced search filters (e.g., "review articles" in Web of Science) to map existing knowledge. Apply citation tracing to track seminal studies. Employ text-mining tools (e.g., VOSviewer) for thematic analysis of abstracts. Cross-reference synthesis routes in SciFinder to identify under-explored analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.